(2S,4S)-2-methylpiperidin-4-ol hydrochloride

Chiral Separation Analytical Chemistry Quality Control

Researchers and procurement managers often face challenges in sourcing stereochemically precise building blocks, where isomeric impurities can derail asymmetric syntheses. This (2S,4S)-configured piperidine derivative eliminates that risk, serving as an exact chiral auxiliary for β-lactam antibiotic production with enantiomeric excess >90%. Key advantages: - Enables >10-fold potency improvement in AChE inhibitors vs. 2R isomers (IC50: 1.01 μM). - Serves as a reference CYP3A4/CYP2D6 inhibitor (IC50: 12-18 μM) for DDI assays. - Distinguished from the free base (CAS 89451-58-1) by its aqueous solubility, ensuring formulation reproducibility. Available as a hydrochloride salt for immediate research and process chemistry use.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 103539-63-5
Cat. No. B1430133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2-methylpiperidin-4-ol hydrochloride
CAS103539-63-5
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)O.Cl
InChIInChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyDXKHDUOLFKISDJ-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-2-Methylpiperidin-4-ol Hydrochloride Overview


(2S,4S)-2-methylpiperidin-4-ol hydrochloride is a chiral piperidine derivative with a specific (2S,4S) stereochemistry . It exists primarily as a hydrochloride salt (CAS 103539-63-5) with a molecular weight of 151.63 g/mol, which enhances its solubility in aqueous media, a crucial property for various biological and chemical research applications . This compound is distinguished from its free base form (CAS 89451-58-1) and other stereoisomers by its unique physicochemical and stereochemical properties that are critical for its intended use as a chiral building block and research tool .

Specified (2S,4S) stereochemistry for chiral synthesis
Hydrochloride salt enhances aqueous solubility
Suitable as chiral building block in asymmetric reactions

(2S,4S)-2-Methylpiperidin-4-ol Hydrochloride: Stereochemistry & Salt Form


Substituting (2S,4S)-2-methylpiperidin-4-ol hydrochloride with a generic 2-methylpiperidin-4-ol, a different stereoisomer, or its free base can lead to significant variability in experimental outcomes and synthetic efficiency. The (2S,4S) configuration directly impacts binding affinity to biological targets, as demonstrated by its enhanced interaction with acetylcholinesterase compared to 2R isomers . Furthermore, the hydrochloride salt form offers distinct advantages in solubility and stability over the free base, which is crucial for formulation and reaction conditions . Therefore, specifying the exact stereochemistry and salt form is essential for ensuring reproducibility and achieving desired results in both research and industrial applications .

Stereochemistry
Different enantiomers or racemic mixtures may alter target binding and reaction stereoselectivity
Salt Form
Free base may exhibit lower aqueous solubility, limiting biological assay compatibility
Generic Piperidinols
Unspecified stereochemistry and salt form can lead to variable synthetic and biological outcomes

(2S,4S)-2-Methylpiperidin-4-ol Hydrochloride: Key Performance Metrics


Chiral Resolution & Enantiomeric Purity by HPLC

The (2S,4S) enantiomer can be effectively resolved from its (2R,4R) counterpart using chiral HPLC, a critical step for confirming enantiomeric purity . This method provides a reliable and quantifiable means to differentiate between stereoisomers, ensuring the correct chiral building block is used for synthesis or biological assays.

Chiral HPLC Retention
Data to verify
(2S,4S) 8.2 min
vs
(2R,4R) 9.7 min
Enables enantiomeric identity verification
Chiralpak AD-H column required
Chiral Separation Analytical Chemistry Quality Control

Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 103539-63-5) offers a quantifiable advantage in solubility in polar solvents compared to the free base form (CAS 89451-58-1). This is a key differentiator for researchers requiring high-concentration aqueous solutions for biological assays or chemical reactions .

Aqueous Solubility
Class-level
HCl salt 25 mg/mL (water)
vs
Free base Expected lower
Supports aqueous stock solution preparation
Formulation-context; verify for specific medium
Formulation Science Physicochemical Properties Medicinal Chemistry

CYP3A4 & CYP2D6 Inhibition

(2S,4S)-2-methylpiperidin-4-ol hydrochloride demonstrates inhibition of key cytochrome P450 enzymes, CYP3A4 and CYP2D6, with IC50 values in the low micromolar range. This activity is a critical differentiator for studies involving drug-drug interactions and metabolic stability .

CYP450 Inhibition
Class-level
12–18 μM
IC50 (CYP3A4, CYP2D6)
Supports drug-drug interaction study design
In vitro enzyme assay context
Drug Metabolism Enzymology ADME-Tox

Chiral Building Block for Asymmetric Synthesis

The (2S,4S) stereochemistry of this compound makes it a valuable chiral building block or auxiliary, particularly in facilitating asymmetric aldol reactions for the synthesis of β-lactam antibiotics. Its use results in high enantiomeric excess (ee), a quantifiable measure of stereoselectivity that generic mixtures or incorrect stereoisomers cannot achieve .

Enantiomeric Excess
Class-level
Chiral auxiliary >90% ee
vs
Achiral/racemic 0% ee
Supports high stereoselectivity in β-lactam synthesis
Aldol reaction context; substrate-dependent
Asymmetric Synthesis Catalysis Organic Chemistry

AChE Inhibition of (2S,4S) Derivatives

Derivatives based on the (2S,4S)-2-methylpiperidin-4-ol scaffold have been shown to possess significant acetylcholinesterase (AChE) inhibitory activity. The (2S,4S) configuration provides a quantifiable advantage in binding affinity over the corresponding 2R isomers, making it a more promising starting point for developing therapeutics for Alzheimer's disease .

AChE Inhibition
Head-to-head
(2S,4S) analogue IC50 1.01 μM
vs
2R analogue IC50 >10× higher
Supports stereochemical structure-activity analysis
Enantiomer-specific binding context
Neuroscience Alzheimer's Disease Enzyme Inhibition

P2Y14 Receptor Binding Affinity

While direct data for the target compound is limited, derivatives of 2-methylpiperidin-4-ol demonstrate high-affinity binding to specific receptors. For instance, certain derivatives exhibit nanomolar affinity for the P2Y₁₄ receptor, a G-protein coupled receptor implicated in inflammatory diseases . This suggests the scaffold's potential for developing potent receptor modulators.

P2Y14 Binding
Class-level
3.2 nM
Ki (derivative)
Supports GPCR-targeted compound design
Radioligand binding assay context
Receptor Pharmacology Inflammation GPCR

(2S,4S)-2-Methylpiperidin-4-ol Hydrochloride: Application Scenarios


Asymmetric Synthesis of β-Lactam Antibiotics

In process chemistry, this compound is ideally suited as a chiral auxiliary or building block for the asymmetric synthesis of β-lactam antibiotics. Its use enables the achievement of enantiomeric excess values greater than 90%, a critical metric for producing single-enantiomer drugs with high purity and specific biological activity .

In Vitro DDI & Metabolism Studies

For ADME-Tox researchers, this compound serves as a valuable tool for investigating cytochrome P450-mediated metabolism. Its demonstrated inhibition of CYP3A4 and CYP2D6 with IC50 values between 12 and 18 μM allows for its use as a reference inhibitor in assays designed to assess the metabolic stability and DDI potential of new chemical entities .

Chiral Resolution & Analytical Method Development

In analytical and quality control laboratories, the distinct HPLC retention times for the (2S,4S)- and (2R,4R)-enantiomers (8.2 min vs. 9.7 min on a Chiralpak AD-H column) provide a robust and quantifiable method for confirming enantiomeric purity and developing QC protocols for chiral substances .

Neuroscience: Cholinergic Pathway Targeting

In drug discovery for neurodegenerative diseases, the (2S,4S)-configured scaffold is a preferred starting point for developing acetylcholinesterase (AChE) inhibitors. Evidence shows that (2S,4S)-piperidine analogues can achieve an IC50 of 1.01 μM against AChE, a >10-fold improvement in potency over the corresponding 2R isomers .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral auxiliary stereoselectivity
Enantiomeric excess and purity endpoints
CYP inhibition studies
CYP3A4 and CYP2D6 inhibition profile
Metabolic stability and DDI assay context
Chiral purity analysis
Chiral HPLC retention differentiation
Enantiomeric identity method validation
AChE inhibitor research tool
Enantiomer-specific AChE inhibition
AChE potency and selectivity endpoints

Technical Documentation Hub

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34 linked technical documents
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